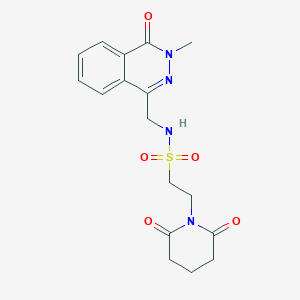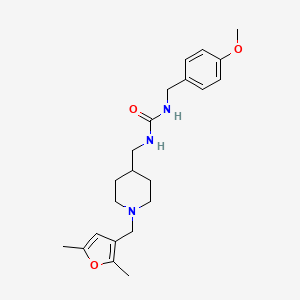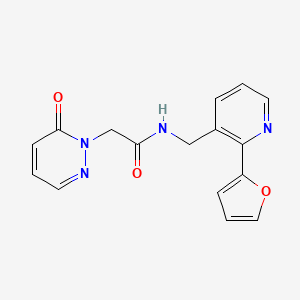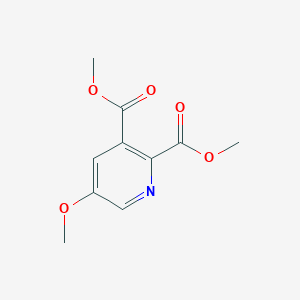![molecular formula C19H27N3O4S2 B2674386 1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine CAS No. 1208718-77-7](/img/structure/B2674386.png)
1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine is a complex organic compound that features a piperidine and piperazine ring, both of which are common in medicinal chemistry. The presence of a thiophene ring and a cyclopropane moiety adds to its structural complexity, potentially offering unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine likely involves multiple steps, including:
- Formation of the piperidine and piperazine rings.
- Introduction of the methanesulfonyl group.
- Attachment of the thiophene and cyclopropane groups.
Typical reaction conditions might include:
- Use of strong bases or acids to facilitate ring formation.
- Catalysts to promote specific reactions.
- Controlled temperatures and pressures to ensure the desired product is formed.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying cellular processes.
Medicine: Possible therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the compound’s specific interactions with biological targets. It might:
- Bind to receptors or enzymes, altering their activity.
- Interfere with cellular signaling pathways.
- Affect the structure and function of biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(1-methanesulfonylpiperidine-4-carbonyl)piperazine: Lacks the thiophene and cyclopropane groups.
4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine: Lacks the methanesulfonyl and piperidine groups.
Uniqueness
The unique combination of functional groups in 1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S2/c1-28(25,26)22-6-4-14(5-7-22)18(23)20-8-10-21(11-9-20)19(24)16-13-15(16)17-3-2-12-27-17/h2-3,12,14-16H,4-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTFJZPXHPGZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetamidophenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2674306.png)

![ethyl 2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2674310.png)
![11-(4-Ethoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2674311.png)

![1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2674314.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B2674316.png)
![N-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2674317.png)


![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2674322.png)
![6-(4-Chlorophenyl)-2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2674324.png)
